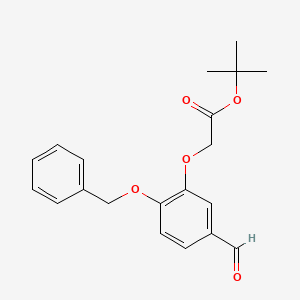
tert-Butyl 2-(2-(benzyloxy)-5-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is a complex organic compound with the molecular formula C20H22O5 and a molecular weight of 342.39 . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves multiple steps and specific reaction conditionsIndustrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde can be compared with other similar compounds, such as:
- 4-tert-Butyloxycarbonylmethyl oxo-3-benzyloxy-benzaldehyde
- 3-tert-Butyloxycarbonylmethyl oxo-4-methoxy-benzaldehyde
- 3-tert-Butyloxycarbonylmethyl oxo-4-ethoxy-benzaldehyde
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde lies in its specific combination of tert-butyl and benzyl groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
tert-butyl 2-(5-formyl-2-phenylmethoxyphenoxy)acetate |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)25-19(22)14-24-18-11-16(12-21)9-10-17(18)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
MMZQTNFDMHILCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
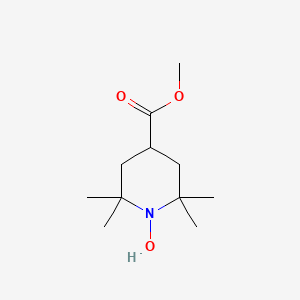
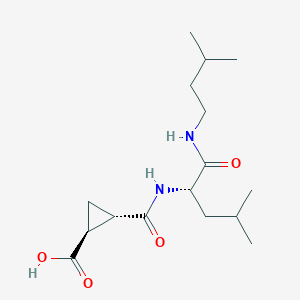
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

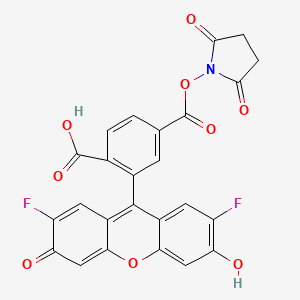
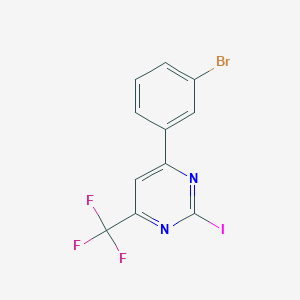
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
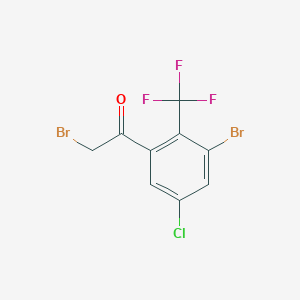

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
